2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. This compound is characterized by the presence of a bromine atom, two methyl groups on the phenoxy ring, and a piperazine ring substituted with a methyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3,5-dimethylphenol, is reacted with an appropriate alkylating agent, such as 2-chloroethanone, under basic conditions to form the phenoxy intermediate.
Nucleophilic Substitution: The phenoxy intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(4-Fluoro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(4-Iodo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the phenoxy and piperazine moieties contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11-8-13(9-12(2)15(11)16)20-10-14(19)18-6-4-17(3)5-7-18/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMVHKBLFMEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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